molecular formula C12H24O5S B13392910 Galactopyranoside, 1-hexylthio-1-deoxy-

Galactopyranoside, 1-hexylthio-1-deoxy-

Cat. No.: B13392910
M. Wt: 280.38 g/mol
InChI Key: ATFNYTMEOCLMPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexyl beta-D-thioglucopyranoside typically involves the reaction of hexyl halides with thioglucosides. One common method starts with D-glucose, which is converted to alpha-D-glucopyranose pentaacetate using acetic anhydride and concentrated sulfuric acid. This intermediate is then reacted with hydrogen bromide to form tetra-O-acetyl-alpha-D-glucopyranosyl bromide. The bromide is subsequently reacted with thiourea to yield the isothiuronium salt, which is neutralized and reduced to form the thiol. Finally, the thiol reacts with hexyl bromide to produce hexyl beta-D-thioglucopyranoside .

Industrial Production Methods: Industrial production of hexyl beta-D-thioglucopyranoside follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Enzymatic methods using engineered beta-glucosidase in non-aqueous systems have also been explored for the synthesis of long-chain alkyl glucosides, offering potential for more efficient production .

Chemical Reactions Analysis

Types of Reactions: Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as thiols or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the glucopyranoside ring .

Mechanism of Action

Hexyl beta-D-thioglucopyranoside is similar to other alkyl glucosides such as octyl beta-D-thioglucopyranoside and heptyl beta-D-thioglucopyranoside. it is unique in its balance of hydrophobic and hydrophilic properties, which makes it particularly effective for certain applications. Compared to octyl beta-D-thioglucopyranoside, hexyl beta-D-thioglucopyranoside has a slightly lower critical micelle concentration, making it more suitable for applications requiring higher detergent concentrations .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H24O5S

Molecular Weight

280.38 g/mol

IUPAC Name

2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3

InChI Key

ATFNYTMEOCLMPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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